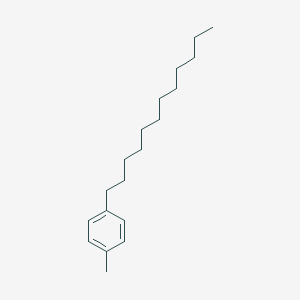

Benzene, 1-dodecyl-4-methyl-

Description

BenchChem offers high-quality Benzene, 1-dodecyl-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-dodecyl-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

104-41-6 |

|---|---|

Molecular Formula |

C19H32 |

Molecular Weight |

260.5 g/mol |

IUPAC Name |

1-dodecyl-4-methylbenzene |

InChI |

InChI=1S/C19H32/c1-3-4-5-6-7-8-9-10-11-12-13-19-16-14-18(2)15-17-19/h14-17H,3-13H2,1-2H3 |

InChI Key |

BOSMBEZWDZNQJQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C |

Other CAS No. |

104-41-6 |

Origin of Product |

United States |

Atom Economy:atom Economy is a Measure of How Many Atoms from the Reactants Are Incorporated into the Desired Final Product.um Palembang.ac.idbuecher.dethe Ideal Friedel Crafts Alkylation of Toluene with 1 Dodecene is an Addition Reaction, Which Inherently Has a 100% Atom Economy As All Atoms from Both Reactants Form the Single Product.scribd.com

Reaction: C₇H₈ (Toluene) + C₁₂H₂₄ (1-Dodecene) → C₁₉H₃₂ (1-dodecyl-4-methyl-benzene)

Calculation:

Mass of Reactants = M(C₇H₈) + M(C₁₂H₂₄) = 92.14 + 168.32 = 260.46

Mass of Product = M(C₁₉H₃₂) = 260.46

Atom Economy = (Mass of Product / Mass of Reactants) x 100% = 100%

Energy Efficiency:the Use of Highly Active Catalysts, Such As Advanced Zeolites or Transition Metal Complexes, Can Allow Reactions to Be Run Under Milder Conditions Lower Temperature and Pressure , Thereby Reducing the Overall Energy Consumption of the Process.researchgate.netacs.orgthis Aligns with the Principle of Designing for Energy Efficiency.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of 1-dodecyl-4-methylbenzene

The benzene ring of 1-dodecyl-4-methylbenzene contains two activating alkyl groups: a methyl group and a dodecyl group. Both are ortho-, para-directing groups that activate the ring towards electrophilic aromatic substitution (EAS) by stabilizing the intermediate carbocation (arenium ion). hu.edu.jo Since the para positions relative to each group are occupied by the other, incoming electrophiles are directed to the four available ortho positions on the ring. The steric hindrance from the bulky dodecyl group generally results in a preference for substitution at the positions ortho to the smaller methyl group.

Nitration and Halogenation Studies

Nitration: The nitration of 1-dodecyl-4-methylbenzene is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). docbrown.infovpscience.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. docbrown.infovpscience.org The reaction introduces a nitro group (-NO₂) onto the aromatic ring. Due to the directing effects of the two alkyl groups, a mixture of isomeric products is expected.

Halogenation: Halogenation of the aromatic ring involves the substitution of a hydrogen atom with a halogen (typically chlorine or bromine). This reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) for chlorination or iron(III) bromide (FeBr₃) for bromination, at room temperature and in the absence of UV light to prevent side-chain reactions. libretexts.orgdocbrown.info The catalyst polarizes the halogen molecule, generating a potent electrophile (e.g., Cl⁺ or Br⁺) that attacks the electron-rich benzene ring. docbrown.info The substitution pattern is governed by the ortho-directing influence of the alkyl groups.

| Reaction | Reagents and Conditions | Primary Products | Notes |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 25-40°C | 1-dodecyl-4-methyl-2-nitrobenzene and 2-dodecyl-5-methyl-1-nitrobenzene | Yields a mixture of ortho-isomers. docbrown.info |

| Chlorination | Cl₂, AlCl₃ or Fe, Room Temperature | 1-chloro-2-dodecyl-5-methylbenzene and 2-chloro-1-dodecyl-4-methylbenzene | Reaction must be performed in the dark to prevent free-radical side-chain halogenation. libretexts.org |

| Bromination | Br₂, FeBr₃ or Fe, Room Temperature | 1-bromo-2-dodecyl-5-methylbenzene and 2-bromo-1-dodecyl-4-methylbenzene | Similar to chlorination, conditions must exclude UV light. libretexts.org |

Sulfonation and Acylation Reactions

Sulfonation: Aromatic sulfonation is a reversible reaction that introduces a sulfonic acid group (-SO₃H) onto the benzene ring. hu.edu.jo It is typically performed by treating the alkylbenzene with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄). hu.edu.jo The electrophile in this reaction is SO₃. The directing effects of the dodecyl and methyl groups lead to the formation of sulfonic acid derivatives at the ortho positions.

Acylation: Friedel-Crafts acylation is a key method for forming carbon-carbon bonds by introducing an acyl group (R-C=O) to the aromatic ring. chemguide.co.uklibretexts.org The reaction employs an acyl chloride or acid anhydride (B1165640) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.ukgoogle.com The electrophile is a resonance-stabilized acylium ion. chemguide.co.uk Due to the significant steric bulk of the acylium ion and the dodecyl group, acylation almost exclusively occurs at the less hindered position ortho to the methyl group. libretexts.orgchemguide.co.uk Unlike Friedel-Crafts alkylation, the introduced acyl group is deactivating, preventing poly-acylation. hu.edu.jo

| Reaction | Reagents and Conditions | Major Product | Notes |

|---|---|---|---|

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | 2-dodecyl-5-methylbenzenesulfonic acid | The reaction is reversible. hu.edu.jo |

| Acylation (Ethanoylation) | CH₃COCl, AlCl₃, Heat | 1-(2-dodecyl-5-methylphenyl)ethan-1-one | Steric hindrance strongly favors substitution ortho to the methyl group. libretexts.org |

Side-Chain Modifications of the Dodecyl Moiety in Benzene, 1-dodecyl-4-methyl-

Functionalization of the long dodecyl side-chain without affecting the aromatic ring requires reaction conditions that are not conducive to electrophilic aromatic substitution. While specific studies on 1-dodecyl-4-methylbenzene are limited, general methodologies for alkane functionalization can be applied. These routes often involve radical-based or oxidation reactions that target the C-H bonds of the aliphatic chain. For instance, selective terminal oxidation to introduce a hydroxyl or carboxyl group at the end of the dodecyl chain is a valuable transformation, though achieving high selectivity can be challenging due to the similarity of the methylene (B1212753) groups along the chain.

Transformations Involving the Methyl Group of Benzene, 1-dodecyl-4-methyl-

The methyl group attached to the benzene ring is a benzylic position, making it particularly susceptible to certain types of reactions, such as free-radical substitution and oxidation.

Benzylic Halogenation: In the presence of ultraviolet (UV) light or a radical initiator, 1-dodecyl-4-methylbenzene can undergo halogenation on the methyl group rather than the aromatic ring. libretexts.org Reagents like N-bromosuccinimide (NBS) are often used for selective benzylic bromination. This free-radical chain reaction proceeds via a stable benzyl radical intermediate. ambeed.com Further reaction can lead to di- and tri-halogenated products. libretexts.org

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, can oxidize the benzylic methyl group to a carboxylic acid group (-COOH). This reaction requires at least one benzylic hydrogen to proceed. The long dodecyl chain is generally resistant to these conditions, allowing for selective transformation of the methyl group into a carboxyl functional group.

Oligomerization and Polymerization Potential of Benzene, 1-dodecyl-4-methyl- Derivatives

The parent compound, 1-dodecyl-4-methylbenzene, is not a monomer and cannot directly undergo polymerization. However, it can be chemically modified to produce derivatives capable of serving as monomers for oligomerization or polymerization. mcmaster.ca

A common strategy involves introducing a polymerizable functional group, such as a vinyl group (-CH=CH₂). This can be accomplished through a multi-step synthesis starting from the parent molecule. For example, Friedel-Crafts acylation (as described in 3.1.2) followed by reduction of the resulting ketone to an alcohol and subsequent dehydration would yield a vinyl-substituted derivative, specifically 1-dodecyl-4-ethenyl-2-methylbenzene or a related isomer.

This resulting styrene-type monomer, featuring a long aliphatic dodecyl chain, could then undergo polymerization through various mechanisms, including free-radical, cationic, or coordination polymerization, to produce polymers with tailored properties. uliege.be The dodecyl group would act as a bulky, hydrophobic side-chain, influencing the physical properties of the final polymer, such as its solubility, glass transition temperature, and mechanical characteristics. Such polymers could have applications in specialty plastics and materials science. nih.gov The oligomerization of such monomers, often catalyzed by transition metal complexes, could also be employed to produce well-defined, low-molecular-weight polymers (oligomers) for use as synthetic oils or lubricant additives. mdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of Benzene, 1-dodecyl-4-methyl- are characterized by signals corresponding to the aromatic and aliphatic portions of the molecule.

The ¹H NMR spectrum would exhibit distinct resonances for the aromatic protons, the benzylic protons (if any), the long alkyl chain protons, and the methyl protons on the ring. The aromatic protons of the para-substituted ring would appear as two doublets in the range of δ 7.0-7.2 ppm. libretexts.org The six protons of the two methyl groups attached to the benzene ring would produce a singlet around δ 2.3 ppm. The protons of the dodecyl chain would show a series of multiplets between δ 0.8 and 1.6 ppm, with the terminal methyl group appearing as a triplet around δ 0.88 ppm. rsc.orghmdb.ca

The ¹³C NMR spectrum , which provides direct information about the carbon skeleton, would show characteristic signals for each unique carbon atom. bhu.ac.inpressbooks.pub The quaternary carbons of the benzene ring would appear in the downfield region of the aromatic range (δ 125-150 ppm). rsc.orglibretexts.org The carbons of the dodecyl chain would resonate in the aliphatic region (δ 14-40 ppm). rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, 1-dodecyl-4-methyl-

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to dodecyl) | ~7.1 (d) | ~129 |

| Aromatic CH (ortho to methyl) | ~7.1 (d) | ~129 |

| Aromatic C (ipso-dodecyl) | - | ~145 |

| Aromatic C (ipso-methyl) | - | ~135 |

| Benzylic CH₂ | ~2.55 (t) | ~35 |

| Alkyl (CH₂)₁₀ | ~1.2-1.6 (m) | ~22-32 |

| Terminal CH₃ (alkyl) | ~0.88 (t) | ~14 |

| Ring CH₃ | ~2.3 (s) | ~21 |

Note: Predicted values are based on analogous structures and general NMR principles. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 's' a singlet.

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. weizmann.ac.iloxinst.comlibretexts.org For Benzene, 1-dodecyl-4-methyl-, COSY would show correlations between adjacent protons in the dodecyl chain, confirming its linear structure. It would also show a correlation between the benzylic protons and the adjacent methylene group in the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edugithub.io Each protonated carbon atom gives a cross-peak corresponding to its ¹H and ¹³C chemical shifts, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-4 bonds) correlations between protons and carbons. libretexts.orgcolumbia.edumdpi.com HMBC is crucial for connecting the different structural fragments. For instance, it would show correlations from the benzylic protons to the aromatic carbons, and from the aromatic protons to the benzylic carbon and other carbons in the ring, thereby confirming the attachment of the dodecyl chain to the toluene (B28343) moiety.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. acdlabs.com

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. amazonaws.comalevelchemistry.co.uk This precision allows for the determination of the elemental formula of a molecule. For Benzene, 1-dodecyl-4-methyl-, which has the molecular formula C₁₉H₃₂, the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm the elemental composition.

Molecular Information for Benzene, 1-dodecyl-4-methyl-

| Property | Value |

| Molecular Formula | C₁₉H₃₂ |

| Molecular Weight | 260.49 g/mol |

| Exact Mass | 260.2504 u |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. whitman.edu

For Benzene, 1-dodecyl-4-methyl-, a characteristic fragmentation pattern would be expected. A prominent peak would likely be observed at m/z 91, corresponding to the stable tropylium (B1234903) ion ([C₇H₇]⁺), formed by cleavage of the bond between the alkyl chain and the aromatic ring. docbrown.info Other significant fragments would arise from cleavage at different points along the dodecyl chain, leading to a series of alkyl and alkenyl cations. The analysis of these fragmentation patterns allows for the confirmation of the alkylbenzene structure and can help to distinguish between different isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. amazonaws.com

The IR spectrum of Benzene, 1-dodecyl-4-methyl- would display characteristic absorption bands. libretexts.orgvscht.cz Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the dodecyl chain would be observed just below 3000 cm⁻¹. vscht.cz The presence of the benzene ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz C-H bending vibrations for the para-substituted ring would also be present in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. aip.orgresearchgate.net For alkylbenzenes, Raman spectra can be particularly useful for observing the symmetric vibrations of the benzene ring and the skeletal vibrations of the alkyl chain. nih.gov The symmetric ring breathing mode of the para-substituted benzene ring would be a prominent feature in the Raman spectrum.

Characteristic Vibrational Frequencies for Benzene, 1-dodecyl-4-methyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=C Aromatic Stretch | 1600-1450 | IR, Raman |

| CH₂ Bending (Scissoring) | ~1465 | IR |

| CH₃ Bending | ~1375 | IR |

| Para-substitution C-H Out-of-Plane Bend | ~850-800 | IR |

Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of "Benzene, 1-dodecyl-4-methyl-" and related alkylbenzenes are critical for their characterization and quality control. Chromatographic techniques are powerful tools for achieving these analytical goals, enabling the separation of complex mixtures and the resolution of closely related isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as "Benzene, 1-dodecyl-4-methyl-". This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, making it ideal for identifying and quantifying components within a mixture.

In the analysis of alkylbenzenes, GC-MS is frequently employed to separate isomers and homologues. scispace.comchromforum.org The separation is typically achieved on a non-polar capillary column, such as a DB-1 or DB-5 type, utilizing a temperature program to facilitate the elution of compounds with varying boiling points. chromforum.org While the mass spectra of positional isomers of dodecylbenzene (B1670861) can be quite similar, their distinct retention times on the GC column allow for their differentiation. chromforum.org

For instance, the analysis of desulfonated branched-chain dodecylbenzene isomers by GC-MS has shown a characteristic molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 246. nih.gov The fragmentation patterns observed in the mass spectrum can provide valuable structural information. A significant ion peak at m/z 91, corresponding to the C₆H₅CH₂⁺ ion, is often indicative of the alkylbenzene structure. nih.gov

More advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offer even greater resolving power for highly complex mixtures containing numerous alkylbenzene isomers, such as those found in diesel fuel. taylorandfrancis.comberkeley.edu

Table 1: GC-MS Parameters for Alkylbenzene Analysis

| Parameter | Typical Value/Condition | Source |

| Column Type | Non-polar capillary (e.g., DB-1, DB-5) | chromforum.org |

| Injection Mode | Splitless | nih.gov |

| Carrier Gas | Helium | scispace.comnih.gov |

| Temperature Program | Initial hold, then ramped to a final temperature | scispace.comnih.gov |

| MS Detector Mode | Scan mode (e.g., m/z 45-300) | nih.gov |

| Ionization Energy | 70 eV | ije.ir |

High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation and purification of compounds that are non-volatile or thermally labile. In the context of "Benzene, 1-dodecyl-4-methyl-" and its relatives, HPLC is particularly valuable for the resolution of isomers.

Reversed-phase HPLC is a commonly utilized mode for the separation of alkylbenzenes and their derivatives. tubitak.gov.trresearchgate.net In this approach, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. tubitak.gov.trrroij.com The separation of challenging positional isomers, for example, ortho- and para-substituted derivatives, can be enhanced by using stationary phases that facilitate π-π interactions, such as phenyl-based columns. researchgate.net The choice of mobile phase is also critical, with solvents like methanol (B129727) often being preferred over acetonitrile (B52724) to strengthen these interactions and improve separation. researchgate.net

To further enhance isomeric resolution, various strategies can be employed. The addition of cyclodextrins to the mobile phase or their incorporation into the stationary phase can improve the separation of benzene derivatives through inclusion complex formation. oup.com Furthermore, novel stationary phases, such as those based on metal-organic frameworks (MOFs) like MIL-53(Fe), have demonstrated high efficiency in the separation of alkylbenzene isomers. rsc.org

For sulfonated derivatives of alkylbenzenes, such as linear alkylbenzene sulfonates (LAS), ion-pair chromatography or anion exchange chromatography can be effectively used. scribd.com

Table 2: HPLC Conditions for Isomer Separation

| Parameter | Condition | Application | Source |

| Stationary Phase | Phenyl-hexyl, PFP, πNAP | Separation of ortho/para isomers | researchgate.net |

| Mobile Phase | Methanol/Water | Strengthens π-π interactions | researchgate.net |

| Stationary Phase | C18 with cyclodextrin (B1172386) additive | Separation of benzene derivatives | oup.com |

| Stationary Phase | MIL-53(Fe) | Separation of alkylbenzene isomers | rsc.org |

| Stationary Phase | Thermo Hypersil SAX | Separation of LAS and BAS | scribd.com |

| Mobile Phase | Acetonitrile/Water with NaClO₄ | Isocratic elution for LAS/BAS | scribd.com |

X-ray Crystallography for Solid-State Structure Determination (if crystalline form exists)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should "Benzene, 1-dodecyl-4-methyl-" exist in a crystalline form, this technique could provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details of the dodecyl chain.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

Historically, X-ray diffraction studies on benzene itself were crucial in confirming its planar ring structure, showing C-C bond lengths of approximately 0.139 nm, which is intermediate between a single (0.154 nm) and a double (0.134 nm) carbon-carbon bond. docbrown.info Similar studies on various benzene derivatives have provided detailed insights into how different substituents affect the geometry of the aromatic ring. aps.org

The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of sufficient size and quality. If such crystals of "Benzene, 1-dodecyl-4-methyl-" can be obtained, X-ray diffraction analysis would yield invaluable data on its solid-state conformation.

Theoretical and Computational Investigations of Benzene, 1 Dodecyl 4 Methyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and electronic properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational quantum chemistry. Ab initio methods derive their results from first principles, without the use of experimental data, by solving the electronic Schrödinger equation. DFT, on the other hand, is a quantum mechanical method that maps the complex many-electron problem onto a simpler one based on the electron density. wikipedia.org

For a molecule like Benzene (B151609), 1-dodecyl-4-methyl-, these calculations would typically begin with geometry optimization to find the lowest energy arrangement of atoms. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), are often used to achieve a balance between computational cost and accuracy for molecules of this size. researchgate.net Such calculations can predict key energetic properties.

Table 1: Representative Energetic Properties Calculated for Benzene, 1-dodecyl-4-methyl-

| Property | Representative Value | Unit | Description |

| Electronic Energy | -735.5 | Hartrees | The total energy of the molecule's electrons and stationary nuclei. |

| Dipole Moment | ~0.5 | Debye | A measure of the molecule's overall polarity, arising from the electron-donating nature of the alkyl groups. |

| Heat of Formation | -150.2 | kJ/mol | The enthalpy change when the compound is formed from its constituent elements in their standard states. |

Note: The values in this table are illustrative and based on typical results for similar alkylbenzenes, as specific published data for Benzene, 1-dodecyl-4-methyl- is unavailable.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. researchgate.net Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and easier electronic excitation. wikipedia.orgresearchgate.net

In Benzene, 1-dodecyl-4-methyl-, the HOMO is expected to be a π-orbital localized primarily on the electron-rich aromatic ring, while the LUMO would be a corresponding π*-antibonding orbital. The presence of the electron-donating methyl and dodecyl groups raises the energy of the HOMO compared to unsubstituted benzene, which typically leads to a smaller HOMO-LUMO gap and increased reactivity in electrophilic aromatic substitution reactions. wuxibiology.com

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Representative Energy | Description |

| HOMO | -6.2 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO | -0.8 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | Energy difference indicating chemical reactivity and electronic transition energy. researchgate.net |

Note: These values are representative estimates for a long-chain alkylbenzene in a non-polar solvent, based on general principles of electronic structure.

Conformational Analysis and Potential Energy Surfaces

The long, flexible dodecyl chain of Benzene, 1-dodecyl-4-methyl- can adopt a vast number of different spatial arrangements, or conformations. Conformational analysis is the study of the energies and relative stabilities of these different arrangements. A potential energy surface (PES) is a multi-dimensional map that relates the energy of a molecule to its geometry. researchgate.net

For this molecule, the most significant degrees of freedom are the dihedral angles along the C-C bonds of the dodecyl chain. Computational methods can be used to systematically rotate these bonds and calculate the corresponding energy, identifying low-energy (stable) conformers and the energy barriers between them. The lowest energy conformation for an isolated molecule is typically an extended, all-trans (anti-periplanar) arrangement of the alkyl chain to minimize steric hindrance. However, in condensed phases or during interactions with other molecules, folded or bent (gauche) conformations can become important.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model how molecules interact, aggregate, and respond to their environment. This is particularly relevant for Benzene, 1-dodecyl-4-methyl-, which has an amphiphilic character with a nonpolar alkyl tail and a slightly more polar aromatic head.

In a nonpolar solvent like heptane, the molecules would likely remain well-dispersed. However, in a polar solvent like water, the hydrophobic dodecyl chains would drive the molecules to aggregate, shielding the nonpolar tails from the water. scienomics.com MD simulations can model this self-assembly process, predicting the formation of micelles or other aggregates. nih.gov These simulations provide insights into:

Aggregation Number: The average number of molecules in a micelle.

Micelle Structure: The shape and size of the aggregates, and the orientation of the molecules within them.

Solvent Accessible Surface Area (SASA): A measure of how much of the molecule is exposed to the solvent, which decreases upon aggregation. semanticscholar.org

Simulations of similar long-chain molecules, such as asphaltenes and dodecyl-based surfactants, show that aggregation is driven by van der Waals interactions between the alkyl chains and π-π stacking interactions between the aromatic rings. nih.govsemanticscholar.org

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry can predict various spectroscopic properties, aiding in the identification and characterization of molecules. For Benzene, 1-dodecyl-4-methyl-, methods like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate:

Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to the stretching and bending of chemical bonds. Key predicted peaks would include C-H stretching from the alkyl chain and aromatic ring, and aromatic C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the chemical shifts of ¹H and ¹³C atoms. The predicted spectrum would show distinct signals for the aromatic protons, the methyl group protons, and the various methylene (B1212753) groups in the dodecyl chain.

UV-Visible Spectra: TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of UV-light. For this molecule, π-π* transitions in the benzene ring would be the most prominent feature.

Furthermore, computational methods can be used to explore potential reaction pathways. For instance, the mechanism of sulfonation, a common reaction for this class of compounds to produce detergents, could be investigated by calculating the energies of reactants, transition states, and products for the electrophilic attack on the aromatic ring. nih.gov

Industrial and Technological Applications of Benzene, 1 Dodecyl 4 Methyl Analogues and Derivatives

Precursor Chemistry for Surfactant and Detergent Development (Mechanistic and Synthesis Focus)

Long-chain alkylbenzenes are foundational raw materials in the synthesis of synthetic sulfonate detergents. wikipedia.org The most prominent among these are the linear alkylbenzene sulfonates (LAS), which have become the most widely used anionic surfactants in household and industrial cleaning products due to their cost-effectiveness and biodegradability. virginia.edunih.gov

The primary synthesis route begins with the Friedel-Crafts alkylation of benzene (B151609) with a long-chain monoalkene, such as dodecene. wikipedia.org This electrophilic aromatic substitution reaction is typically catalyzed by strong acids like hydrogen fluoride (B91410) (HF) or solid acid catalysts like zeolites. virginia.edumdpi.com The use of linear alkenes is critical as it results in a linear alkyl chain attached to the benzene ring, which is key to the final product's biodegradability, a significant improvement over the formerly used highly branched tetrapropylene-based alkylbenzenes (TABs). wikipedia.orgnih.gov

Following alkylation, the resulting linear alkylbenzene (LAB), which includes isomers of phenyldodecane, undergoes sulfonation. wikipedia.org This is another electrophilic substitution reaction where an electron-deficient sulfonating agent, such as sulfur trioxide (SO₃), concentrated sulfuric acid, or oleum, attacks the electron-rich benzene ring. noaa.gov The reaction is highly specific, typically placing the sulfonic acid group at the 4-position (para) of the benzene ring, opposite the alkyl chain. wikipedia.org The final step involves the neutralization of the resulting dodecylbenzenesulfonic acid with a base, commonly sodium hydroxide (B78521) (NaOH), to produce sodium dodecylbenzenesulfonate, the active ingredient in many detergents. wikipedia.org

The mechanism of sulfonation involves the formation of a σ-complex (an arenium ion intermediate) after the initial attack by the electrophile (e.g., SO₃), followed by the removal of a proton to restore the aromaticity of the ring and yield the sulfonic acid. nih.gov

| Synthesis Step | Reaction Type | Key Reagents & Catalysts | Mechanistic Focus |

| Alkylation | Friedel-Crafts Alkylation | Benzene, Dodecene, Hydrogen Fluoride (HF) or Zeolite Catalysts | Electrophilic attack of the alkene on the benzene ring, forming a carbocation intermediate which then alkylates the ring. |

| Sulfonation | Electrophilic Aromatic Substitution | Linear Alkylbenzene, Sulfur Trioxide (SO₃), Sulfuric Acid (H₂SO₄) | Attack by the electrophile SO₃ on the activated aromatic ring, followed by proton transfer to form the sulfonic acid group. |

| Neutralization | Acid-Base Neutralization | Dodecylbenzenesulfonic Acid, Sodium Hydroxide (NaOH) | A straightforward neutralization reaction to form the sodium salt (anionic surfactant). |

Role in Lubricant Base Stocks and Additives (Performance-enhancing Mechanisms)

Alkylbenzenes, including dodecylbenzene (B1670861) derivatives, are valuable components in the formulation of synthetic lubricants and functional fluids, where they serve as both base stocks and performance-enhancing additives. publisher.agency Their aromatic nature provides distinct advantages over purely aliphatic hydrocarbon oils, such as mineral oils or polyalphaolefins (PAO).

Furthermore, the inherent polarity of the aromatic ring enhances the solvency of the base oil. This improved solubility is crucial for preventing the precipitation of additives, such as detergents, dispersants, and anti-wear agents, from the lubricant mixture. researchgate.net It also helps to dissolve and suspend sludge and varnish precursors, keeping engine components cleaner. This characteristic makes alkylbenzenes effective for producing synthetic sulfonates used as rust inhibitors and dispersants. wikipedia.org Alkyl benzenes have been shown to offer superior performance in refrigeration systems due to better high-temperature stability and improved oil return, which is related to the high solubility of refrigerants in the oil at low temperatures. researchgate.net

The performance-enhancing mechanisms are summarized below:

Enhanced Thermal/Oxidative Stability : The aromatic structure can interrupt free-radical chain reactions that lead to oil degradation.

Improved Additive Solubility : The polarity of the alkylbenzene molecule helps to keep performance additives dissolved and evenly dispersed throughout the oil.

Deposit Control : By dissolving polar oxidation products and precursors, alkylbenzenes help prevent the formation of sludge and varnish on surfaces.

Boundary Lubrication : The aromatic rings can adsorb onto metal surfaces, providing a lubricating film under boundary conditions where full hydrodynamic lubrication is absent. researchgate.net

| Property Enhanced | Mechanism | Base Stock Compatibility |

| Oxidative Stability | Aromatic ring acts as a radical trap, inhibiting oxidation pathways. | Polyalphaolefins (PAOs), Mineral Oils |

| Thermal Stability | High dissociation energy of bonds associated with the aromatic structure. | PAOs, Esters |

| Additive Solvency | Inherent polarity of the aromatic molecule keeps additives in solution. | PAOs, Group II & III Mineral Oils |

| Deposit Control | Dissolves polar byproducts and sludge precursors, preventing their deposition. | Engine oils, hydraulic fluids |

Monomer or Intermediate in Polymer Chemistry and Advanced Materials

While simple alkylbenzenes like ethylbenzene (B125841) are well-known precursors to high-volume polymers like polystyrene, the role of long-chain alkylbenzenes such as dodecylbenzene is more specialized. wikipedia.org They primarily serve as intermediates or building blocks for more complex structures rather than as direct monomers for polymerization.

The alkylation of aromatic compounds is a fundamental process for creating intermediates used in the synthesis of various materials. publisher.agency For instance, the alkylation of phenol (B47542) with long-chain olefins produces alkylphenols, which are precursors to surfactants, additives for fuels and oils, and phenol-formaldehyde resins. publisher.agency

In the realm of advanced materials, the introduction of long alkyl chains into a polymer backbone is a strategy used to modify material properties. These long chains can impart flexibility, improve processability, and alter the surface properties of the polymer, such as hydrophobicity. For example, long alkyl chain functional groups can be introduced into porous organic polymers to create superhydrophobic materials with applications in oil-water separation. mdpi.com Sodium dodecylbenzene sulfonate, a direct derivative, has been used as a surfactant to modify the surface of fillers like graphene and carbon nanotubes to enhance their dispersion in a polymer matrix, thereby improving the performance of the resulting polymer foam composite. tandfonline.com

Although direct polymerization of dodecylbenzene is not a common industrial process, its derivatives are key components. The synthesis of syndiotactic polystyrene, a high-performance material, utilizes a metallocene catalyst for the polymerization of styrene (B11656). biesterfeld.com The production of the styrene monomer itself relies on the alkylation of benzene to ethylbenzene. This highlights the foundational role of alkylation chemistry in the polymer industry.

Utilization as Solvents or Reaction Media in Specialized Chemical Processes

The physical properties of long-chain alkylbenzenes like dodecylbenzene—being a stable, high-boiling, colorless liquid—make them suitable for use as specialized solvents or reaction media in certain chemical processes. wikipedia.orgnih.gov While less-substituted, more volatile alkylbenzenes like toluene (B28343) and xylene are widely used as industrial solvents, the higher molecular weight and boiling point of dodecylbenzene lend it to applications requiring high temperatures and low volatility. wikipedia.org

These compounds exhibit good solvency for a range of organic materials due to their hydrocarbon nature, combined with the slight polarity of the aromatic ring. They can be used as process oils or carrier fluids in various chemical reactions. For example, in the synthesis of certain additives or specialty chemicals, a high-boiling, inert liquid medium is often required to control reaction temperature and facilitate mixing of reactants.

| Property | Value for Dodecylbenzene | Implication for Solvent Use |

| Physical State | Liquid at room temperature | Easy to handle and use as a fluid medium. |

| Boiling Point | 328 °C (622 °F) wikipedia.org | Suitable for high-temperature reactions where solvent loss through evaporation must be minimized. |

| Melting Point | 3 °C (37 °F) wikipedia.org | Maintains liquid state over a wide and useful temperature range. |

| Solubility in Water | Insoluble wikipedia.org | Useful in two-phase reaction systems or where water contamination is undesirable. |

| Chemical Stability | Stable noaa.gov | Can be used in a variety of chemical environments without undergoing unwanted side reactions. |

The high thermal stability and non-reactive nature (except for the aromatic ring under specific conditions) make long-chain alkylbenzenes a predictable and reliable medium for specialized synthesis. noaa.gov

Applications in Fuel Additive Research (Combustion and Efficiency Aspects)

Alkylbenzenes are a recognized class of compounds used as fuel additives to improve engine performance and efficiency. venturefuels.com Their primary roles are as octane (B31449) boosters and detergent agents. Benzene and its simple alkylated derivatives increase the octane rating of gasoline, which reduces engine knocking—a phenomenon of premature fuel combustion. wikipedia.orgventurefuels.com

Derivatives of dodecylbenzene are particularly important as detergent additives. Dodecylbenzene sulfonic acids and their amine salts are used in fuel compositions to clean and prevent the formation of deposits on critical engine components, especially fuel injectors. google.com The accumulation of carbonaceous deposits inside fuel injectors can disrupt the spray pattern, leading to poor fuel atomization, incomplete combustion, and consequently, reduced fuel economy and increased harmful emissions. researchgate.net

The mechanism of action for these detergent additives involves their surfactant nature. The long, nonpolar alkyl "tail" is soluble in the hydrocarbon fuel, while the polar "head" (the sulfonic acid or salt group) is attracted to polar deposits. This allows the additive to lift and disperse deposits from metal surfaces, which are then carried away with the fuel and burned in the combustion chamber. youtube.com

By maintaining a clean fuel system, these additives ensure:

Optimal Fuel Atomization : Clean injectors deliver a fine, uniform mist of fuel, which mixes efficiently with air.

Improved Combustion Efficiency : Better air-fuel mixing leads to a more complete burn, extracting more energy from the fuel.

Reduced Emissions : Complete combustion minimizes the output of unburned hydrocarbons (HC), carbon monoxide (CO), and particulate matter.

Enhanced Engine Longevity : Preventing deposit buildup reduces wear and tear on sensitive engine components. researchgate.net

Research has shown that specific sulfonic acid additives, including branched and linear dodecylbenzene sulfonic acids, are effective in cleaning up internal fuel injector deposits and improving engine power recovery. google.com

Environmental Dynamics and Degradation Pathways of Benzene, 1 Dodecyl 4 Methyl

Biodegradation Mechanisms in Environmental Compartments

Biodegradation is a primary mechanism for the removal of Benzene (B151609), 1-dodecyl-4-methyl- from the environment. The process is highly dependent on the metabolic capabilities of indigenous microbial communities and prevailing environmental conditions.

The microbial degradation of Benzene, 1-dodecyl-4-methyl- can proceed through several enzymatic pathways, primarily involving the oxidation of either the long alkyl side chain or the aromatic ring's methyl group. While specific studies on this exact isomer are limited, the transformation pathways can be inferred from extensive research on similar alkylbenzenes, such as linear alkylbenzene sulfonates (LAS) and toluene (B28343) derivatives. nih.govnih.govproquest.com

Aerobic Pathways: Under aerobic conditions, microorganisms initiate degradation by introducing oxygen into the molecule. Two principal initial lines of attack are plausible:

Oxidation of the Dodecyl Chain: This is a common pathway for long-chain alkylbenzenes. nih.gov The process typically begins with the terminal oxidation (ω-oxidation) of the dodecyl group by a monooxygenase enzyme to form a primary alcohol. This is followed by successive steps of alcohol and aldehyde dehydrogenation to yield a carboxylic acid. The resulting fatty acid intermediate then undergoes β-oxidation, sequentially shortening the alkyl chain by two-carbon units and ultimately feeding into the central metabolism via the tricarboxylic acid (TCA) cycle. nih.gov

Oxidation of the Ring's Methyl Group: The methyl group attached to the benzene ring is also susceptible to oxidation, similar to the degradation of toluene and its derivatives. libretexts.org This pathway involves the oxidation of the methyl group to a carboxylic acid, forming 4-dodecylbenzoic acid. The subsequent degradation would involve the metabolism of this intermediate, likely through CoA ligation and dearomatization of the benzene ring. researchgate.net

Anaerobic Pathways: In the absence of oxygen, anaerobic bacteria employ different strategies to activate the stable hydrocarbon structure. nih.govproquest.com For alkylbenzenes, a common activation mechanism involves the addition of the molecule to fumarate (B1241708), catalyzed by a glycyl radical enzyme. nih.govproquest.com For Benzene, 1-dodecyl-4-methyl-, this would likely occur at the benzylic carbon of the dodecyl chain or the methyl group. Following this initial activation, the molecule is further metabolized via pathways analogous to β-oxidation, eventually leading to the cleavage of the aromatic ring. researchgate.net While branched alkylbenzenes are generally more resistant to degradation than their linear counterparts, studies have shown that anaerobic degradation is possible, albeit at a slower rate. mpob.gov.mycler.com

Metabolic Intermediates: Based on these putative pathways, key metabolic intermediates in the degradation of Benzene, 1-dodecyl-4-methyl- would include:

Long-chain alcohols and carboxylic acids (from alkyl chain oxidation).

4-dodecylbenzyl alcohol and 4-dodecylbenzoic acid (from methyl group oxidation).

Substituted succinates (from anaerobic fumarate addition).

Catechol derivatives (following aromatic ring hydroxylation and prior to ring cleavage).

The rate and extent of Benzene, 1-dodecyl-4-methyl- biodegradation are significantly influenced by various environmental parameters. The kinetics of these processes determine the compound's persistence in different environmental compartments.

| Factor | Influence on Biodegradation Kinetics | References |

| Oxygen Availability | Crucial determinant. Aerobic degradation is generally much faster and more complete than anaerobic degradation. The compound is persistent under strictly anaerobic conditions. | cler.comnih.gov |

| Temperature | Affects microbial activity. Biodegradation rates decrease significantly at lower temperatures (e.g., below 5-10°C) due to reduced microbial metabolism. | who.int |

| Microbial Community | Acclimatization is key. The presence of a microbial community previously exposed to alkylbenzenes or other hydrocarbons significantly enhances degradation rates. | nih.gov |

| Concentration | Can be inhibitory. While low concentrations serve as a substrate, high concentrations of alkylbenzenes can be toxic to microorganisms, inhibiting their metabolic activity. | nih.govnih.gov |

| Nutrient Availability | Essential for microbial growth. The availability of nitrogen, phosphorus, and other essential nutrients can be a limiting factor for biodegradation in some environments. | |

| pH | Affects enzyme activity. Most degrading microorganisms have an optimal pH range, and significant deviations can slow or halt biodegradation. | |

| Bioavailability | Sorption limits access. Strong sorption to soil and sediment particles can reduce the availability of the compound to microorganisms, thereby decreasing the degradation rate. | hnu.edu.cn |

Abiotic Degradation Processes: Photolysis and Hydrolysis

Abiotic processes can also contribute to the transformation of Benzene, 1-dodecyl-4-methyl-, although their role is generally considered secondary to biodegradation for this class of compounds.

Hydrolysis: The chemical structure of Benzene, 1-dodecyl-4-methyl-, consisting of stable C-C and C-H bonds in the alkyl chain and the aromatic ring, is not susceptible to hydrolysis under typical environmental pH and temperature conditions. quora.com

Photolysis: Direct photolysis (degradation by direct absorption of sunlight) is not a significant fate process. However, indirect photo-oxidation in the atmosphere can occur. epa.gov If volatilized, the compound can react with photochemically produced hydroxyl radicals (•OH). canada.ca The estimated atmospheric half-life for benzene reacting with hydroxyl radicals is around 13 days, a process that is accelerated in polluted atmospheres. epa.gov For Benzene, 1-dodecyl-4-methyl-, its low vapor pressure means that only a minor fraction will be present in the atmosphere, making this pathway less significant compared to its fate in soil and water. The primary products of the atmospheric photo-oxidation of alkylbenzenes include phenols, nitrophenols, and aldehydes. canada.ca

Sorption, Leaching, and Transport Phenomena in Soil and Aquatic Systems

The long dodecyl chain of Benzene, 1-dodecyl-4-methyl- makes it a highly hydrophobic (lipophilic) compound. This property strongly governs its partitioning behavior, mobility, and ultimate fate in the environment.

Sorption: Due to its hydrophobicity, Benzene, 1-dodecyl-4-methyl- exhibits a strong tendency to sorb to organic matter in soil and sediment. hnu.edu.cn This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). While specific Koc values for this isomer are not readily available, they are expected to be high, similar to other long-chain alkylbenzenes. This strong sorption reduces its concentration in the aqueous phase, which in turn limits its bioavailability for microbial degradation and its potential for leaching. hnu.edu.cnresearchgate.net In aquatic systems, the compound will preferentially partition from the water column to suspended solids and bottom sediments. nih.gov

Leaching and Transport: The strong sorption to soil particles significantly limits the mobility and leaching potential of Benzene, 1-dodecyl-4-methyl-. cdc.gov Unlike smaller, more soluble compounds like benzene which are highly mobile in soil and can readily leach into groundwater, this long-chain alkylbenzene is likely to remain in the upper soil layers. epa.govcdc.gov Transport is primarily associated with the movement of soil and sediment particles through erosion and runoff. In aquatic environments, its transport is linked to the movement of suspended sediments. nih.gov

| Compound | Log Kow (Octanol-Water Partition Coefficient) | Mobility in Soil | References |

| Benzene | 2.13 | High | canada.ca |

| Benzene, 1-dodecyl-4-methyl- | > 8 (Estimated) | Very Low / Immobile |

Analytical Methodologies for Environmental Monitoring and Trace Analysis

Accurate quantification of Benzene, 1-dodecyl-4-methyl- in complex environmental matrices like soil, sediment, and water is essential for monitoring its presence and fate. This typically requires sophisticated analytical techniques capable of detecting trace concentrations. cdc.govenv.go.jp

The standard approach involves a multi-step process:

Extraction: The target analyte is first isolated from the sample matrix. For solid samples like soil and sediment, common methods include Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction using an organic solvent (e.g., hexane, dichloromethane). env.go.jp For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to concentrate the analyte. nih.gov

Cleanup and Fractionation: The raw extract often contains interfering compounds from the matrix. A cleanup step, such as column chromatography using silica (B1680970) gel or alumina, is employed to remove these interferences and isolate the alkylbenzene fraction. usgs.gov

Instrumental Analysis: The final determination is typically performed using gas chromatography (GC) coupled with a mass spectrometer (MS). usgs.gov GC separates the components of the mixture, and the MS provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern, as well as sensitive quantification. unirioja.esepa.gov

| Analytical Step | Technique | Description | References |

| Extraction (Solid) | Soxhlet or Pressurized Fluid Extraction | Efficient extraction of semi-volatile organic compounds from solid matrices using an appropriate solvent. | env.go.jp |

| Extraction (Liquid) | Solid-Phase Extraction (SPE) | Passing the water sample through a solid sorbent cartridge that retains the analyte, which is then eluted with a small volume of solvent. | nih.gov |

| Cleanup | Column Chromatography | Separation of the analyte from co-extracted matrix interferences based on polarity. | usgs.gov |

| Analysis | Gas Chromatography-Mass Spectrometry (GC/MS) | Provides high-resolution separation and sensitive, specific detection and quantification of the target compound. | usgs.gov |

Future Research Trajectories for Benzene, 1 Dodecyl 4 Methyl

Development of Novel Catalytic Systems for Sustainable Synthesis

The commercial production of linear alkylbenzenes has traditionally relied on Friedel-Crafts alkylation using catalysts like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃). rsc.orgtandfonline.com These catalysts, while effective, are highly corrosive, hazardous, and generate significant toxic waste, prompting a shift towards safer, more sustainable alternatives. rsc.orggoogle.com Future research will focus on the design and optimization of solid acid catalysts, which are typically non-corrosive, reusable, and easier to handle.

Promising areas of catalytic research include:

Zeolite-Based Catalysts : Hierarchically structured zeolites, such as mesoporous Beta zeolites, have shown excellent activity and stability in the alkylation of benzene (B151609) with long-chain olefins like 1-dodecene (B91753). researchgate.net Future work will aim to tailor the pore structure and acidity of different zeolites (e.g., Y-zeolite, AlMCM-41/Beta composites) to maximize selectivity for the desired isomer of dodecyl-methylbenzene and to extend catalyst lifetime by minimizing coke formation. researchgate.netresearchgate.net

Immobilized Heteropoly Acids : Phosphotungstic acid (PTA) and other heteropoly acids supported on materials like silica (B1680970) have demonstrated high efficiency in benzene alkylation. google.com Research will continue to explore different supports and immobilization techniques to enhance catalyst stability and prevent leaching.

Modified Clays (B1170129) and Mesoporous Materials : Acid-activated clays like montmorillonite (B579905) and bentonite, as well as functionalized mesoporous silica (e.g., SBA-15), are being investigated as low-cost, environmentally friendly catalysts. google.comacs.org Optimizing the preparation of these materials to control their acidic properties and surface area is a key research goal.

Biomass-Derived Routes : An innovative approach involves the synthesis of LABs from biomass-derived furan (B31954) and linear alkenes over catalysts like niobic acid. rsc.orgtandfonline.com This pathway represents a significant step towards a bio-based chemical industry, and future studies will focus on improving yields and overcoming challenges related to side reactions and catalyst deactivation. tandfonline.com

| Catalyst Type | Examples | Key Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Homogeneous | HF, AlCl₃ | High Activity | Replacement due to environmental and safety concerns rsc.org |

| Zeolites | Beta, Y, AlMCM-41 | High Selectivity, Reusability, Non-corrosive researchgate.net | Pore engineering to enhance diffusion and minimize coking researchgate.net |

| Supported Heteropoly Acids | PTA on Silica | Strong Acidity, High Efficiency google.com | Improving catalyst stability and preventing acid leaching |

| Modified Clays | Acid-activated Montmorillonite | Low Cost, Environmentally Benign google.com | Tuning acidity and textural properties for optimal performance |

| Solid Acids from Biomass Routes | Niobic Acid | Enables use of renewable feedstocks (furan) rsc.org | Increasing LAB yield and managing competing reactions tandfonline.com |

Exploration of Advanced Functional Materials Incorporating the 1-dodecyl-4-methylbenzene Moiety

The unique structure of Benzene, 1-dodecyl-4-methyl-, combining a rigid aromatic core with a long, flexible aliphatic tail, makes it an attractive building block, or moiety, for creating advanced functional materials. While its primary use is as a precursor to surfactants, research is expanding into more specialized applications. wikipedia.org

Future exploration in materials science could include:

Conductive Polymers : Dodecylbenzene (B1670861) sulfonic acid (DBSA), a direct derivative, is already used as a crucial dopant and surfactant in the synthesis of conductive polymers like polyaniline (PANI). rsc.orgmdpi.com The dodecylbenzene moiety makes the polymer soluble in common organic solvents and influences its morphology and electrical conductivity. mdpi.com Further research can optimize these properties for applications in antistatic coatings, sensors, and flexible electronics.

Liquid Crystals : Molecules with a rod-like shape, consisting of a rigid core and flexible tails, are known to form liquid crystal phases. Benzene derivatives with alkyl chains have been investigated for liquid crystal compositions. google.com The 1-dodecyl-4-methylbenzene structure fits this profile, suggesting a research trajectory into its potential use in liquid crystal displays (LCDs) and optical sensors, either as a base component or as an additive to tune the properties of existing liquid crystal mixtures.

Superhydrophobic Surfaces : The long dodecyl chain is inherently hydrophobic. Research has shown that long alkyl chains can be polymerized onto surfaces or within porous materials to create superhydrophobic interfaces with high water contact angles. These materials have significant potential for oil-water separation, self-cleaning coatings, and anti-icing surfaces.

Self-Assembling Systems : The amphiphilic nature of sulfonated alkylbenzenes drives their self-assembly into micelles. This principle can be extended to create more complex, ordered nanostructures. By modifying the aromatic head group, it may be possible to guide the self-assembly of 1-dodecyl-4-methylbenzene derivatives into nanotubes, vesicles, or other nanostructures for applications in drug delivery and nanotechnology. reading.ac.uk

Lubricant Additives : Polydodecylbenzenes are used as feedstocks for producing lubricant additives. taylorandfrancis.com The alkylbenzene structure provides thermal stability and solvency, which are critical for high-performance lubricants. Future work could focus on synthesizing specific isomers of dodecyl-methylbenzene to optimize properties like viscosity index and thermal-oxidative stability for specialized automotive and industrial applications. taylorandfrancis.com

| Material Application | Role of the 1-dodecyl-4-methylbenzene Moiety | Potential Research Direction |

|---|---|---|

| Conductive Polymers | Imparts solubility and acts as a dopant (as DBSA) mdpi.com | Tuning polymer morphology for enhanced conductivity in flexible electronics |

| Liquid Crystals | Provides a rigid core with a flexible tail, conducive to forming mesophases google.com | Synthesis of derivatives for use in novel LCD formulations |

| Superhydrophobic Surfaces | Acts as a low-surface-energy functional group | In-situ polymerization onto fabrics and membranes for oil-spill cleanup |

| Self-Assembling Systems | Functions as a hydrophobic building block in amphiphilic molecules reading.ac.uk | Designing derivatives for targeted self-assembly into functional nanostructures |

| Lubricant Additives | Serves as a thermally stable base stock taylorandfrancis.com | Optimizing isomeric composition for high-performance engine oils |

Integration of Machine Learning and AI in Predicting Properties and Reactivity

Computational chemistry is a powerful tool for accelerating chemical discovery. The integration of machine learning (ML) and artificial intelligence (AI) offers a path to rapidly predict the properties and reactivity of molecules like Benzene, 1-dodecyl-4-methyl-, saving significant time and resources compared to traditional laboratory experiments or quantum mechanical calculations. nih.gov

Future research in this domain will likely involve:

Property Prediction : Training ML models on existing data for similar hydrocarbons to predict key physicochemical properties. This can include bulk properties like boiling point, viscosity, and density, as well as molecular-level properties such as electronic structure and thermodynamic stability. taylorandfrancis.comnih.gov

Reactivity and Catalyst Design : Using AI to predict the outcome of synthesis reactions under various conditions. For instance, ML models could predict the conversion of toluene (B28343) and 1-dodecene and the selectivity towards the desired product using different catalysts. This can guide the design of more efficient and selective catalytic systems.

ADME/Toxicity Screening : In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of chemicals. reading.ac.uk Applying these models to Benzene, 1-dodecyl-4-methyl- and its potential byproducts can provide early-stage insights into its environmental and biological impact.

| AI/ML Application | Specific Goal for Benzene, 1-dodecyl-4-methyl- | Example Models/Techniques |

|---|---|---|

| Physicochemical Property Prediction | Estimate boiling point, viscosity, density, and solubility | Message Passing Neural Networks (MPNNs), Support Vector Machines (SVM) researchgate.netnih.gov |

| Reactivity Prediction | Optimize conditions for Friedel-Crafts alkylation; predict sulfonation outcomes | Deep Neural Networks, Graph Neural Networks |

| Catalyst Performance Screening | Predict catalyst lifetime and selectivity based on catalyst features | Multivariate Linear Regression (MLR), Multilayer Perceptron (MLP) researchgate.netgoogle.com |

| Toxicity/Environmental Fate | Predict biodegradability and potential ecotoxicity | Quantitative Structure-Activity Relationship (QSAR) models |

Comprehensive Studies on Sustainable Production and Lifecycle Assessment Methodologies

To ensure that the production and use of Benzene, 1-dodecyl-4-methyl- are truly sustainable, a comprehensive understanding of its environmental impact is necessary. A lifecycle assessment (LCA) is a systematic methodology for evaluating the environmental burdens associated with a product over its entire life.

Future research should be directed towards a full cradle-to-gate LCA, which would include:

Raw Material Acquisition : Evaluating the environmental impact of sourcing raw materials. This includes the extraction of crude oil for producing toluene and 1-dodecene, as well as exploring greener alternatives like bio-based feedstocks. rsc.org

Manufacturing Process : Quantifying the energy consumption, water usage, emissions, and waste generated during synthesis. This analysis would directly compare traditional (e.g., HF-catalyzed) and novel sustainable (e.g., zeolite-catalyzed) production routes to highlight the environmental benefits of green chemistry.

Impact Assessment : The life cycle inventory data (inputs and outputs) is translated into potential environmental impacts. This phase, known as Life Cycle Impact Assessment (LCIA), evaluates contributions to categories like global warming potential, acidification, and ecotoxicity.

A thorough LCA will provide a quantitative basis for decision-making, allowing producers and researchers to identify hotspots in the production chain and focus efforts on the most effective strategies for minimizing environmental impact.

| LCA Stage | Key Considerations for Benzene, 1-dodecyl-4-methyl- | Research Objectives |

|---|---|---|

| Raw Material Acquisition | Fossil-based (toluene, dodecene) vs. Bio-based (furan) feedstocks | Quantify the carbon footprint and land/water use of different feedstock sources |

| Catalyst Production | Energy and resources for manufacturing HF vs. synthesizing zeolites | Assess the environmental burden of catalyst production and end-of-life |

| Chemical Synthesis | Energy inputs, solvent use, reaction efficiency, and waste generation | Compare the lifecycle impacts of different catalytic systems (e.g., energy use, waste) |

| Product Purification | Energy required for distillation and separation of isomers and byproducts | Model and optimize separation processes to reduce energy consumption |

| Impact Assessment | Global warming potential, ecotoxicity, human health impacts | Conduct a full LCIA to identify key environmental hotspots and guide process improvements |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-dodecyl-4-methylbenzene, and how can structural confirmation be achieved?

Methodological Answer:

Synthesis typically involves Friedel-Crafts alkylation or direct alkylation of toluene derivatives. For example:

- Step 1: React 4-methylbenzene (toluene) with 1-bromododecane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the dodecyl chain at the para position.

- Step 2: Purify via column chromatography to isolate the product.

- Structural Confirmation:

- NMR Spectroscopy: Analyze and NMR to confirm substituent positions (e.g., methyl at C4, dodecyl at C1). Compare with databases like NIST Chemistry WebBook for spectral validation .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (expected: C₁₉H₃₂) and fragmentation patterns .

Key Reference Compounds:

- Analogous alkylbenzenes like "Benzene, (1-pentylheptyl)-" (CAS 2719-62-2) provide insights into alkylation efficiency and steric effects .

Advanced: How does the dodecyl chain influence the compound’s physicochemical properties compared to shorter-chain analogs (e.g., 1-butyl-4-methylbenzene)?

Methodological Answer:

- Solubility and Aggregation: The long dodecyl chain increases hydrophobicity, promoting micelle formation in aqueous solutions. Use dynamic light scattering (DLS) to measure critical micelle concentration (CMC).

- Thermal Stability: Analyze via thermogravimetric analysis (TGA). Longer alkyl chains typically lower melting points but enhance thermal decomposition resistance compared to shorter chains (e.g., butyl derivatives) .

- Chromatographic Behavior: Compare retention times in reverse-phase HPLC; longer chains increase retention due to hydrophobic interactions.

Contradictions to Resolve:

- Discrepancies in reported melting points may arise from impurities or polymorphic forms. Reproduce experiments under controlled conditions (e.g., anhydrous synthesis) .

Basic: What analytical techniques are optimal for quantifying trace impurities in 1-dodecyl-4-methylbenzene?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile impurities. Use a non-polar column (e.g., DB-5) and electron ionization (EI) for fragmentation matching against NIST libraries .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) for non-volatile contaminants.

- Limitations: Ensure derivatization for hydroxylated impurities (e.g., oxidation byproducts) to improve detectability .

Advanced: How can researchers address contradictions in reported thermodynamic data (e.g., ΔfH°gas) for alkylbenzenes?

Methodological Answer:

- Standardize Experimental Conditions: Re-measure enthalpy of formation (ΔfH°gas) using bomb calorimetry under controlled humidity and temperature. Cross-validate with computational methods (e.g., DFT calculations).

- Reference Authoritative Databases: Compare results with NIST Standard Reference Data, which curates thermochemical values under peer-reviewed conditions .

- Case Study: Discrepancies in ΔrG° for similar compounds (e.g., 1-methoxy-4-methylbenzene) highlight the need for recalibration against certified standards .

Basic: What safety protocols are critical when handling 1-dodecyl-4-methylbenzene in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to limit inhalation exposure. Install local exhaust systems for large-scale syntheses .

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Refer to TCI America’s safety guidelines for alkylbenzene handling .

- Waste Disposal: Segregate chemical waste and consult EPA protocols for aromatic hydrocarbon disposal .

Advanced: What role does 1-dodecyl-4-methylbenzene play in supramolecular chemistry or material science applications?

Methodological Answer:

- Liquid Crystal Design: The compound’s alkyl chain can induce mesophase behavior. Characterize phase transitions via polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

- Self-Assembled Monolayers (SAMs): Study adsorption on gold surfaces using atomic force microscopy (AFM) and surface plasmon resonance (SPR). Compare with shorter-chain analogs to assess packing density .

- Contradictions: Conflicting reports on SAM stability may relate to chain length purity. Use MALDI-TOF MS to verify molecular homogeneity .

Basic: How can researchers validate the absence of toxic byproducts (e.g., benzene derivatives) in synthesized batches?

Methodological Answer:

- Toxicological Screening: Employ LC-MS/MS to detect trace carcinogens (e.g., benzene, toluene) using methods validated by the Agency for Toxic Substances and Disease Registry .

- Biomarker Analysis: For in vivo studies, monitor glutathione depletion in exposed cell lines as a biomarker of oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.